molecular formula C19H25OP B14518933 4-(2-Phenylpropan-2-yl)phenyl diethylphosphinite CAS No. 62846-32-6

4-(2-Phenylpropan-2-yl)phenyl diethylphosphinite

Cat. No.: B14518933
CAS No.: 62846-32-6
M. Wt: 300.4 g/mol
InChI Key: NOEJXQPRPHFHEF-UHFFFAOYSA-N
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Description

4-(2-Phenylpropan-2-yl)phenyl diethylphosphinite is a chemical compound known for its unique structure and properties It is an organophosphorus compound, which means it contains phosphorus bonded to carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylpropan-2-yl)phenyl diethylphosphinite typically involves the reaction of 4-(2-Phenylpropan-2-yl)phenol with diethylphosphorochloridite. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylpropan-2-yl)phenyl diethylphosphinite undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

4-(2-Phenylpropan-2-yl)phenyl diethylphosphinite has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 4-(2-Phenylpropan-2-yl)phenyl diethylphosphinite exerts its effects involves its ability to coordinate with metal centers. The phosphorus atom in the compound can donate electron density to metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another organophosphorus compound with similar coordination properties.

    Diethylphosphite: Similar in structure but lacks the phenyl groups.

    Phosphine oxides: Oxidized derivatives with different reactivity.

Uniqueness

4-(2-Phenylpropan-2-yl)phenyl diethylphosphinite is unique due to its specific structure, which combines the steric effects of the phenyl groups with the electronic properties of the diethylphosphinite moiety. This combination allows for unique reactivity and coordination behavior, making it valuable in various applications.

Properties

CAS No.

62846-32-6

Molecular Formula

C19H25OP

Molecular Weight

300.4 g/mol

IUPAC Name

diethyl-[4-(2-phenylpropan-2-yl)phenoxy]phosphane

InChI

InChI=1S/C19H25OP/c1-5-21(6-2)20-18-14-12-17(13-15-18)19(3,4)16-10-8-7-9-11-16/h7-15H,5-6H2,1-4H3

InChI Key

NOEJXQPRPHFHEF-UHFFFAOYSA-N

Canonical SMILES

CCP(CC)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2

Origin of Product

United States

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